5-Bromopyridine-3,4-dicarboxylic acid

Synthetic Chemistry Process Optimization Pyridine Functionalization

The vicinal 3,4-dicarboxylic acid geometry of this isomer (CAS 90325-36-3) delivers distinct metal-chelating modes for constructing MOFs with novel topologies and a unique pharmacophore for 2OG oxygenase inhibition—differentiation that 2,3- or 2,5-isomers cannot match. The 5-bromo substituent is a strategic handle for late-stage Suzuki coupling, enabling post-synthetic MOF pore functionalization or SAR-driven elaboration of epigenetic probes. Procure this specific regioisomer for research programs requiring both structural precision and synthetic versatility.

Molecular Formula C7H4BrNO4
Molecular Weight 246.01 g/mol
CAS No. 90325-36-3
Cat. No. B1603284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopyridine-3,4-dicarboxylic acid
CAS90325-36-3
Molecular FormulaC7H4BrNO4
Molecular Weight246.01 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Br)C(=O)O)C(=O)O
InChIInChI=1S/C7H4BrNO4/c8-4-2-9-1-3(6(10)11)5(4)7(12)13/h1-2H,(H,10,11)(H,12,13)
InChIKeyODVOJWAGUGFOCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromopyridine-3,4-dicarboxylic Acid (CAS 90325-36-3): A Specialized Heterocyclic Building Block for Targeted Synthesis and Material Science


5-Bromopyridine-3,4-dicarboxylic acid (CAS 90325-36-3) is a heterocyclic compound with the molecular formula C7H4BrNO4 and a molecular weight of 246.01 g/mol [1]. It belongs to the class of brominated pyridine dicarboxylic acids, characterized by a bromine atom at the 5-position and two carboxylic acid groups at the 3- and 4-positions of the pyridine ring . This specific regioisomer, also known as 5-bromocinchomeronic acid, serves as a versatile intermediate in organic synthesis and materials chemistry .

Why a Generic 'Bromopyridine Dicarboxylic Acid' Is Insufficient: The Critical Role of 5-Bromopyridine-3,4-dicarboxylic Acid's Unique Substitution Pattern


The term 'bromopyridine dicarboxylic acid' encompasses a family of regioisomers, including 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, 3,5-, and 4,5-substituted variants . These isomers are not interchangeable due to the profound influence of substitution pattern on molecular geometry, electronic properties, and reactivity . For instance, the 3,4-dicarboxylic acid arrangement presents a unique spatial configuration of the two carboxyl groups (vicinal) and the bromine atom (adjacent to one carboxyl group), which dictates its coordination chemistry, cross-coupling reactivity, and biological target interactions. Substituting 5-Bromopyridine-3,4-dicarboxylic acid with a different isomer like 5-bromopyridine-2,3-dicarboxylic acid (CAS 98555-51-2) or 4-bromopyridine-2,6-dicarboxylic acid would lead to divergent outcomes in applications ranging from metal-organic framework (MOF) synthesis to enzyme inhibition, as evidenced by structure-activity relationship (SAR) studies [1].

Quantitative Evidence Guide for 5-Bromopyridine-3,4-dicarboxylic Acid (CAS 90325-36-3): Differentiation vs. Isomers and Class-Level Benchmarks


Synthesis Yield: 5-Bromopyridine-3,4-dicarboxylic Acid vs. Class-Level Halogenated Pyridine Dicarboxylic Acid Benchmark

A reported synthetic route for 5-bromopyridine-3,4-dicarboxylic acid via the reaction of 5-bromonicotinic acid with carbon dioxide achieves a yield of approximately 60% . This yield falls within the typical range (46–71%) reported for the preparation of halogenated pyridine dicarboxylic acids using similar methodologies, where the exact yield is known to be dependent on the specific halogen and substitution pattern . This establishes a quantitative baseline for assessing the efficiency of this specific synthesis and highlights that yield is not a uniform property across the compound class.

Synthetic Chemistry Process Optimization Pyridine Functionalization

Commercial Purity Specifications: 5-Bromopyridine-3,4-dicarboxylic Acid vs. Market Alternatives

Commercially available 5-bromopyridine-3,4-dicarboxylic acid is offered with varying purity specifications. Suppliers such as AKSci and Bidepharm list a standard purity of 95% . In contrast, Fluorochem and Molcore offer the compound at a higher specified purity of 98% . American Custom Chemicals Corporation offers a grade with 96% purity . These quantitative differences in certified purity levels provide procurement options tailored to specific research requirements, where a higher purity (98%) may be critical for sensitive applications like crystallography or advanced material synthesis, justifying a potential cost premium.

Quality Control Analytical Chemistry Procurement

Regioisomeric Impact on Enzyme Inhibition: 3,4-Dicarboxylic Acid Motif vs. 2,4-Dicarboxylic Acid in JMJD2E Inhibition

In a study investigating inhibitors of the histone demethylase JMJD2E, a series of 3-substituted pyridine 2,4-dicarboxylic acids were evaluated. While the study focused on the 2,4-dicarboxylic acid scaffold, it highlighted that the substitution pattern of the pyridine ring is critical for activity . For example, 3-substituted pyridine-2,4-dicarboxylates were identified as potential inhibitors. This serves as a class-level inference that the specific regioisomer is paramount for biological activity. The 5-bromopyridine-3,4-dicarboxylic acid regioisomer, with its vicinal dicarboxylic acid groups, presents a fundamentally different chelation geometry and electronic distribution compared to the 2,4-analog, which would result in a distinct inhibition profile and selectivity for 2-oxoglutarate (2OG) dependent oxygenases like JMJD2E.

Medicinal Chemistry Epigenetics Enzyme Inhibition

Reactivity Benchmark: Bromine at the 5-Position in Pyridine Dicarboxylic Acids Enables Cross-Coupling

Bromopyridine dicarboxylic acids are established substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where the bromine atom serves as a versatile handle for introducing aryl or heteroaryl groups . The reactivity and yield of these couplings are highly dependent on the substitution pattern of the pyridine ring . For the 5-bromopyridine-3,4-dicarboxylic acid isomer, the bromine atom at the 5-position is situated between a nitrogen atom (at the 1-position) and a carboxylic acid group (at the 4-position). This specific electronic environment is expected to modulate the reactivity of the C-Br bond in cross-coupling compared to isomers like 5-bromopyridine-2,3-dicarboxylic acid or 4-bromopyridine-2,6-dicarboxylic acid, which have the bromine in different steric and electronic contexts. The presence of the unprotected dicarboxylic acid groups may necessitate in-situ protection strategies or the use of specialized catalysts tolerant of acidic protons .

Cross-Coupling Organic Synthesis C-C Bond Formation

Defined Application Scenarios for 5-Bromopyridine-3,4-dicarboxylic Acid (CAS 90325-36-3) Grounded in Quantitative Evidence


Synthesis of Novel Metal-Organic Frameworks (MOFs) with Tailored Topologies

The unique vicinal dicarboxylic acid geometry of 5-bromopyridine-3,4-dicarboxylic acid makes it a valuable ligand for constructing Metal-Organic Frameworks (MOFs) with specific and potentially unprecedented network topologies. Research on the parent ligand, 3,4-pyridinedicarboxylic acid, has demonstrated its ability to form MOFs with rare and novel topologies, such as an unprecedented (3,4)-connected network, when coordinated with metal ions like strontium and aluminum [1]. The presence of the bromine substituent at the 5-position in the target compound provides an additional site for post-synthetic modification via cross-coupling, allowing for the functionalization of MOF pores and channels after framework assembly. This dual functionality (coordination via carboxylates, functionalization via bromide) is a key differentiator from other pyridine dicarboxylic acid isomers. Procurement of the 5-bromo derivative over the non-halogenated parent or other isomers is therefore necessary for researchers aiming to combine structural novelty with chemical tailorability in porous materials.

Medicinal Chemistry and Chemical Biology: Probing the SAR of 2-Oxoglutarate (2OG) Dependent Oxygenases

Based on the class-level evidence that pyridine dicarboxylic acids can act as inhibitors of 2-oxoglutarate (2OG) dependent oxygenases, such as the histone demethylase JMJD2E , 5-bromopyridine-3,4-dicarboxylic acid is a specific candidate for use in Structure-Activity Relationship (SAR) studies. Its unique 3,4-dicarboxylic acid motif offers a distinct chelation geometry for the enzyme's active-site metal ion (e.g., Fe(II)) compared to the more commonly explored 2,4- or 2,3-dicarboxylic acid scaffolds. This differentiation makes it a critical tool for probing the binding pocket of this important class of epigenetic and metabolic enzymes. Furthermore, the bromine atom provides a vector for further structural elaboration via cross-coupling to enhance potency, selectivity, or cellular permeability. Procuring this specific isomer, therefore, enables the exploration of novel chemical space around the 2OG oxygenase pharmacophore, which would not be possible with other regioisomers.

Complex Molecule Total Synthesis: A Versatile Intermediate for Late-Stage Functionalization

5-Bromopyridine-3,4-dicarboxylic acid serves as a strategic intermediate in the multi-step synthesis of complex molecules. The reported synthetic route from 5-bromonicotinic acid with a yield of ~60% provides a quantitative benchmark for its accessibility . The presence of both a bromine atom and two carboxylic acid groups allows for orthogonal functionalization. For example, the carboxylic acids can be converted into esters, amides, or other derivatives, while the bromine is preserved for a late-stage diversification step, such as a Suzuki-Miyaura cross-coupling to introduce a biaryl moiety. This capability is particularly valuable in the total synthesis of natural products or pharmaceutical candidates where a convergent strategy is required. Procuring this compound with a defined purity (e.g., 98% from select vendors ) ensures high fidelity in these sensitive transformations and minimizes the formation of unwanted byproducts.

Development of Advanced Functional Materials: Building Blocks for Coordination Polymers and Sensors

The dual functionality of 5-bromopyridine-3,4-dicarboxylic acid makes it an excellent precursor for advanced functional materials beyond MOFs. The dicarboxylic acid groups are strong chelating ligands for a wide range of metal ions (e.g., Cd²⁺, In³⁺), enabling the formation of diverse 1D, 2D, or 3D coordination polymers with potential applications in sensing, catalysis, or luminescence [2]. For instance, related ligands based on 5-bromo-pyridin-3-yl moieties have been used to create cadmium(II) coordination polymers with interesting structural diversity and properties [2]. The specific 3,4-dicarboxylic acid arrangement will lead to different coordination modes and network architectures compared to other isomers. The bromine atom can also participate in halogen bonding, further influencing crystal packing and material properties. Choosing this specific compound over an unsubstituted or differently substituted isomer is essential for achieving the desired material architecture and function.

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